1-ethyl-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Overview
Description
1-ethyl-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by the presence of multiple functional groups, including a mercapto group, a pyrazolyl group, and a trifluoromethyl group
Preparation Methods
The synthesis of 1-ethyl-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves several steps, each requiring specific reaction conditions and reagents
Synthesis of Pyrido[2,3-d]pyrimidine Core: The core structure can be synthesized through a condensation reaction between an appropriate pyridine derivative and a formamide derivative under acidic conditions.
Introduction of Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base.
Introduction of Mercapto Group: The mercapto group can be introduced through a thiolation reaction using thiol reagents such as thiourea or mercaptoacetic acid.
Introduction of Pyrazolyl Group: The pyrazolyl group can be introduced through a cyclization reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Chemical Reactions Analysis
1-ethyl-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazolyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrido[2,3-d]pyrimidine core, particularly at positions adjacent to the nitrogen atoms. Common reagents for these reactions include halides and nucleophiles such as amines or thiols.
Scientific Research Applications
1-ethyl-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications due to its unique chemical properties:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-ethyl-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors by binding to their active sites and preventing their normal function. The presence of the trifluoromethyl group enhances the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
1-ethyl-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one can be compared with other similar compounds, such as:
1-ethyl-2-mercapto-7-(1-methyl-1H-pyrazol-3-yl)-5-methylpyrido[2,3-d]pyrimidin-4(1H)-one: This compound lacks the trifluoromethyl group, which may result in different chemical properties and biological activities.
1-ethyl-2-mercapto-7-(1-methyl-1H-pyrazol-3-yl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-thione: This compound has a thione group instead of a ketone group, which may affect its reactivity and mechanism of action.
Properties
IUPAC Name |
1-ethyl-7-(1-methylpyrazol-3-yl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N5OS/c1-3-22-11-10(12(23)19-13(22)24)7(14(15,16)17)6-9(18-11)8-4-5-21(2)20-8/h4-6H,3H2,1-2H3,(H,19,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAFYIQQVNSWPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=CC(=N2)C3=NN(C=C3)C)C(F)(F)F)C(=O)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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